Y06137

Epigenetics BET bromodomain inhibition Prostate cancer

Y06137 (CAS 2226534-49-0) is a synthetic small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins, specifically targeting the first bromodomain of BRD4 (BRD4(1)) with a binding affinity (Kd) of 81 nM. It belongs to the benzo[d]isoxazole chemical class and was developed through structure-based optimization for the potential treatment of castration-resistant prostate cancer (CRPC).

Molecular Formula C27H32N4O2
Molecular Weight 444.579
CAS No. 2226534-49-0
Cat. No. B2933150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY06137
CAS2226534-49-0
Molecular FormulaC27H32N4O2
Molecular Weight444.579
Structural Identifiers
SMILESCC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C
InChIInChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1
InChIKeyJYCNBHVRGVCHIQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Y06137 (CAS 2226534-49-0): Potent and Selective BET BRD4(1) Inhibitor for Castration-Resistant Prostate Cancer Research


Y06137 (CAS 2226534-49-0) is a synthetic small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins, specifically targeting the first bromodomain of BRD4 (BRD4(1)) with a binding affinity (Kd) of 81 nM [1]. It belongs to the benzo[d]isoxazole chemical class and was developed through structure-based optimization for the potential treatment of castration-resistant prostate cancer (CRPC) [1]. Y06137 exhibits high selectivity for BET bromodomains over non-BET bromodomain-containing proteins and demonstrates antiproliferative activity in androgen receptor (AR)-positive prostate cancer cell lines with IC50 values ranging from 0.29 to 2.6 μM .

Why Generic Substitution of Y06137 with Other BET Inhibitors Is Scientifically Inappropriate


Substituting Y06137 with other BET bromodomain inhibitors is scientifically inadvisable due to significant differences in bromodomain selectivity profiles, chemical scaffold geometry, and functional outcomes in prostate cancer models. Y06137 and its close analog Y06036 (Kd 82 nM) share a benzo[d]isoxazole core scaffold [1], while clinically advanced BET inhibitors such as JQ1 (IC50 77 nM for BRD4(1), 33 nM for BRD4(2)) [2] and OTX015 possess distinct chemotypes with divergent binding kinetics and off-target profiles . Furthermore, Y06137's cellular efficacy is specifically characterized in AR-positive prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, VCaP), with variable IC50 values across these models (0.29–2.6 μM) , making direct extrapolation from other BET inhibitors unreliable without matched experimental validation. Substitution without verification risks experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence for Y06137: Head-to-Head and Cross-Study Comparisons


BRD4(1) Binding Affinity: Y06137 vs. Close Analog Y06036

Y06137 demonstrates a BRD4(1) binding affinity of Kd = 81 nM, which is marginally improved relative to its closest structural analog Y06036 (Kd = 82 nM) in the same structure-activity relationship (SAR) optimization series [1]. Both compounds represent the most potent inhibitors from the benzo[d]isoxazole derivative campaign [1].

Epigenetics BET bromodomain inhibition Prostate cancer

Antiproliferative Activity of Y06137 in AR-Positive Prostate Cancer Cell Lines: Comparative Potency Across Models

Y06137 exhibits low micromolar to nanomolar antiproliferative activity across a panel of four androgen receptor (AR)-positive prostate cancer cell lines, with IC50 values ranging from 0.29 to 0.84 μM depending on the specific cellular context [1]. The rank order of sensitivity is VCaP (IC50 = 0.29 μM) > LNCaP (IC50 = 0.47 μM) > 22Rv1 (IC50 = 0.70 μM) > C4-2B (IC50 = 0.84 μM) [1].

Castration-resistant prostate cancer Androgen receptor signaling Cell proliferation assay

In Vivo Tumor Growth Inhibition in C4-2B CRPC Xenograft Model

Y06137 demonstrates therapeutic efficacy in a C4-2B castration-resistant prostate cancer xenograft mouse model, achieving a tumor growth inhibition (TGI) of 51% following intraperitoneal administration at 50 mg/kg, five times per week for 25 days . The compound was well tolerated in treated mice, with no significant adverse effects on body weight or general behavior reported .

Xenograft model In vivo efficacy CRPC therapy

Target Engagement: Downregulation of Androgen Receptor and AR Splice Variants in 22Rv1 Cells

In 22Rv1 prostate cancer cells, which endogenously express both full-length androgen receptor (AR-fl) and clinically relevant AR splice variants, Y06137 treatment at concentrations of 1–16 μM for 48 hours results in significant downregulation of both AR-fl and AR variant protein levels . This dual suppression distinguishes Y06137's mechanism of action from BET inhibitors that primarily target MYC expression without robust AR variant modulation.

Androgen receptor signaling AR splice variants Target engagement

BET Bromodomain Selectivity: Y06137 vs. JQ1 Comparative Binding Profile

Y06137 exhibits high selectivity for BET bromodomains over non-BET bromodomain-containing proteins in thermal shift assays, with a Kd of 81 nM for BRD4(1) [1]. In comparison, the widely used BET probe JQ1 displays IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2), indicating differential selectivity within the BET family bromodomains . Notably, Y06137 and its analog Y06036 were specifically optimized to achieve selectivity over non-BET subfamily members [1].

Bromodomain selectivity Off-target profiling BRD4 inhibition

MYC and AR-Regulated Gene Suppression in Prostate Cancer Models

Y06137 potently inhibits the expression of MYC, androgen receptor (AR), and AR-regulated genes in prostate cancer cell lines [1]. This triple-axis transcriptional suppression—targeting both MYC-driven proliferation and AR-driven survival signaling—is a key functional differentiation point, as some BET inhibitors demonstrate preferential suppression of MYC without equivalent potency against AR transcriptional programs [1].

MYC oncogene AR target genes Transcriptional repression

Optimal Research and Procurement Application Scenarios for Y06137 (CAS 2226534-49-0)


Structure-Activity Relationship Studies of Benzo[d]isoxazole-Based BET Inhibitors

Procure Y06137 as the lead compound for SAR studies focused on the benzo[d]isoxazole scaffold, leveraging its marginally improved BRD4(1) binding affinity (Kd = 81 nM) relative to Y06036 (Kd = 82 nM) [1]. This direct head-to-head comparison establishes Y06137 as the benchmark for this chemotype, enabling systematic evaluation of derivative compounds.

Androgen Receptor Splice Variant Research in CRPC Models

Select Y06137 for studies investigating BET inhibitor effects on AR splice variants, based on its demonstrated ability to downregulate both AR-fl and AR variant protein levels in 22Rv1 cells at concentrations of 1–16 μM over 48 hours . This specific target engagement profile is particularly valuable for research into resistance mechanisms to AR-targeted therapies.

In Vivo CRPC Xenograft Efficacy Studies Requiring Validated Animal Model Data

Utilize Y06137 for in vivo prostate cancer research requiring a BET inhibitor with established efficacy in the C4-2B CRPC xenograft model, where it achieves 51% tumor growth inhibition (TGI) at 50 mg/kg i.p. dosing, 5×/week for 25 days, with documented tolerability . This validated in vivo dataset reduces experimental risk compared to BET inhibitors lacking characterized animal model performance.

Differential Sensitivity Profiling Across AR-Positive Prostate Cancer Cell Lines

Employ Y06137 for comparative sensitivity studies across AR-positive prostate cancer models, given its characterized rank-order potency profile (VCaP IC50 = 0.29 μM > LNCaP IC50 = 0.47 μM > 22Rv1 IC50 = 0.70 μM > C4-2B IC50 = 0.84 μM) . This quantitative baseline enables researchers to contextualize results within the known sensitivity range and select appropriate cell line models for specific mechanistic inquiries.

Technical Documentation Hub

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28 linked technical documents
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